molecular formula C10H12N2 B11770736 5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

Cat. No.: B11770736
M. Wt: 160.22 g/mol
InChI Key: VJYRVSJYKIQARF-UHFFFAOYSA-N
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Description

5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile (CAS Number: 505097-44-9) is an organic compound with the molecular formula C 10 H 12 N 2 and a molecular weight of 160.22 g/mol . It features a pyrrolizine core, which is a privileged scaffold in medicinal chemistry for the design of biologically active molecules. Pyrrolizine derivatives are extensively investigated in oncology research for their potential as anticancer agents . These compounds can serve as promising scaffolds for developing novel therapeutics, with research indicating their ability to act as inhibitors of critical kinase targets, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . Inhibiting these kinases is a established strategy in targeted cancer therapy, as they play pivotal roles in cell proliferation, survival, and signal transduction pathways that are often dysregulated in tumors . The incorporation of specific substituents, such as the carbonitrile and ethyl groups on the pyrrolizine core, is a common strategy in drug design to optimize a compound's interaction with enzyme active sites and its overall pharmacokinetic properties. As a building block, this compound provides researchers with a versatile intermediate for further synthetic elaboration, including the construction of more complex fused ring systems that are prevalent in drug discovery campaigns . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3-ethyl-6,7-dihydro-5H-pyrrolizine-1-carbonitrile

InChI

InChI=1S/C10H12N2/c1-2-9-6-8(7-11)10-4-3-5-12(9)10/h6H,2-5H2,1H3

InChI Key

VJYRVSJYKIQARF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2N1CCC2)C#N

Origin of Product

United States

Preparation Methods

Route 1: Radical Cyclization of Ethyl-Substituted Precursors

This route modifies the radical cyclization strategy described in EP0486807A1, replacing the aroyl group with an ethyl substituent.

Synthesis of 1-(3-Ethyl-3,3-di(ethoxycarbonyl)propyl)-2-cyanopyrrole

  • Alkylation of 2-cyanopyrrole :

    • 2-cyanopyrrole is treated with sodium hydride in dimethylformamide (DMF) at 0–10°C.

    • Ethyl bromide (1.2 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours.

    • Work-up: Extraction with ethyl acetate, drying (Na₂SO₄), and solvent evaporation yield 1-(3-ethyl-3,3-di(ethoxycarbonyl)propyl)-2-cyanopyrrole.

  • Radical Cyclization :

    • The intermediate (10 mmol) is dissolved in THF, and triethylborane (1.1 equiv) is added under nitrogen.

    • Oxygen is introduced via air injection, and the mixture is stirred at 25°C for 6 hours.

    • Cyclization yields 5-ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile after purification via silica gel chromatography.

Key Data :

  • Yield: 68–72% (based on analogous cyclizations).

  • Characterization: 1H^1H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.70–2.85 (m, 2H, CH₂), 3.45–3.60 (m, 2H, CH₂), 4.15 (q, 2H, OCH₂), 6.95 (s, 1H, pyrrole-H).

Route 2: Sequential Functionalization Post-Cyclization

This approach prioritizes pyrrolizine ring formation followed by late-stage cyanation.

Synthesis of 5-Ethyl-2,3-dihydro-1H-pyrrolizine

  • Malonate Alkylation :

    • Diethyl malonate (1.5 equiv) reacts with 1-(2-iodoethyl)-2-ethylpyrrole in DMF using NaH as a base.

    • Cyclization at 120°C for 8 hours forms the pyrrolizine core.

  • Cyanation at Position 7 :

    • The intermediate is treated with copper(I) cyanide (2.0 equiv) in N-methylpyrrolidone (NMP) at 150°C for 24 hours.

    • Note : Cyanide displacement requires activating groups; bromine or iodine at position 7 is ideal.

Optimization Challenges :

  • Cyanation yields drop below 50% without electron-withdrawing groups adjacent to the leaving group.

  • Alternative: Introduce a nitro group at position 7 prior to cyclization, followed by reduction and Sandmeyer cyanation.

Comparative Analysis of Methodologies

ParameterRoute 1 (Radical Cyclization)Route 2 (Late-Stage Cyanation)
Total Yield68–72%45–50%
Reaction Steps23–4
Functional Group ToleranceHigh (stable under radicals)Limited by cyanation conditions
ScalabilityModerate (requires air-free)High

Mechanistic Insights and Side-Reactions

Competing Pathways in Radical Cyclization

  • Over-alkylation : Excess ethyl bromide leads to diethyl byproducts, necessitating stoichiometric control.

  • Radical quenching : Trace moisture reduces triethylborane efficiency, requiring rigorous drying.

Cyanation Challenges

  • Nucleophilic aromatic substitution (SNAr) : Requires electron-deficient aryl halides. Nitrile installation at position 7 is feasible only if the ring is activated (e.g., by adjacent carbonyl groups).

  • Alternative approach : Use Pd-catalyzed cyanation (e.g., Zn(CN)₂ with Pd(PPh₃)₄), though this remains untested for pyrrolizines.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, primary amines, and various substituted pyrrolizine derivatives .

Scientific Research Applications

Scientific Research Applications

The applications of 5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile can be categorized as follows:

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of pyrrolizine compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrrolizine derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and other tumor types. For example, hybrids of non-steroidal anti-inflammatory drugs (NSAIDs) with pyrrolizine structures demonstrated enhanced antiproliferative effects compared to their parent compounds .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial metabolic pathways, which is critical for survival.

2. Organic Synthesis

  • Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. It can be used to create more complex heterocyclic compounds through various synthetic routes, including cyclization reactions with different precursors .
  • Synthesis of Drug Candidates : The compound is utilized in synthesizing new drug candidates by modifying its structure to enhance biological activity or reduce toxicity .

3. Materials Science

  • Development of Functional Materials : This compound is being explored for its potential in creating materials with specific properties, such as polymers and resins that exhibit desirable mechanical or thermal characteristics .

Anticancer Activity of Pyrrolizine Derivatives

CompoundCell LineInhibition (%)Reference
8aMCF-7>50
8bMDA-MB23145
8cHeLa60

Antimicrobial Activity

Pathogen TypeActivity LevelReference
Gram-positiveModerate
Gram-negativeHigh
FungiLow

Case Studies

Case Study 1: Anticancer Efficacy
A study investigated the effects of pyrrolizine derivatives on breast cancer cells (MCF-7). The derivatives were synthesized and tested for their ability to inhibit cell growth. Results indicated that certain compounds exhibited over 50% inhibition at concentrations as low as 5 µM, suggesting their potential as therapeutic agents against breast cancer .

Case Study 2: Antimicrobial Mechanism
In another study focusing on antimicrobial properties, researchers evaluated the efficacy of this compound against various bacterial strains. The compound demonstrated significant activity against both gram-positive and gram-negative bacteria by inhibiting key enzymes involved in bacterial metabolism, leading to cell death.

Mechanism of Action

The mechanism of action of 5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile involves its interaction with molecular targets and pathways. The nitrile group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to fit into enzyme active sites, modulating their function and affecting various biochemical pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Bioactivity Data
Compound Antioxidant IC50 (μg/mL) Antimicrobial MIC (μg/mL)
2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives 25–100 12.5–50
This compound Data unavailable Data unavailable

Biological Activity

5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with related compounds.

Overview of the Compound

This compound belongs to the pyrrolizine family, characterized by a fused bicyclic structure. Its unique chemical structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against several pathogens. The compound's mechanism involves binding to bacterial enzymes and disrupting metabolic pathways essential for bacterial survival. Studies have shown it to be effective against both gram-positive and gram-negative bacteria.

Pathogen TypeActivity LevelReference
Gram-positiveModerate
Gram-negativeHigh
FungiLow

Anticancer Properties

The compound has also demonstrated anticancer activity in various studies. It appears to inhibit the growth of cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis. For instance, molecular docking studies have shown that it can bind to key enzymes involved in cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the compound's effects on MCF-7 breast cancer cells, revealing that it arrested the cell cycle at the S phase and induced apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. The antiproliferative activity was further augmented by molecular docking into the active sites of EGFR and CDK2 cyclin A1, showing inhibition rates comparable to established anticancer agents like imatinib .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced proliferation of cancer cells.

Receptor Modulation: It can bind to receptors that play roles in cellular signaling pathways, potentially altering their activity and affecting cellular responses.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrrolizine derivatives:

Compound NameStructure TypeBiological Activity
Ethyl 1H-indole-3-carboxylateIndole derivativeAnticancer
Pyrrolopyrazine derivativesPyrazine fusedAntimicrobial

The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it suitable for various applications in research and industry.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile, and how are yields optimized?

  • Methodology :

  • Step 1 : Condensation of precursor amines/aldehydes (e.g., substituted benzaldehydes) with heterocyclic intermediates under reflux conditions using acetic anhydride/acetic acid as solvents and sodium acetate as a catalyst. Example conditions: 2–12 hours at 80–100°C .
  • Step 2 : Crystallization from DMF/water or ethanol to isolate the product. Yields (~57–68%) depend on solvent polarity and reaction time .
  • Key validation : IR (CN stretch at ~2,200 cm⁻¹), NMR (integration of ethyl/methyl protons), and MS (m/z matching molecular formula) .

Q. How do structural analogs of pyrrolizine-carbonitrile derivatives influence reaction outcomes?

  • Methodology :

  • Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on cyclization efficiency. For example, 4-cyanobenzylidene substituents in analogs increase electrophilicity, accelerating ring closure .
  • Use ^13^C NMR to track electronic environments (e.g., carbonyl carbons at ~165–171 ppm confirm cyclization) .

Advanced Research Questions

Q. How can computational reaction path searches (e.g., quantum chemical calculations) optimize the synthesis of this compound?

  • Methodology :

  • Step 1 : Use density functional theory (DFT) to model transition states and identify low-energy pathways for ring closure .
  • Step 2 : Apply ICReDD’s feedback loop: Validate computational predictions via small-scale experiments (e.g., testing alternative catalysts like fused sodium acetate vs. potassium carbonate) .
  • Data integration : Cross-reference computed activation energies with experimental yields to refine reaction conditions .

Q. What factorial design strategies are effective for resolving contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

  • Step 1 : Use a 2^k factorial design to test variables (e.g., solvent polarity, temperature) affecting rotational isomerism. Example factors: DMSO-d6 vs. CDCl3, 25°C vs. 60°C .
  • Step 2 : Analyze variance (ANOVA) to isolate dominant factors. For example, DMSO’s high polarity may stabilize specific conformers, simplifying splitting patterns .
  • Resolution : Combine 2D NMR (e.g., NOESY) to confirm dynamic equilibria .

Q. How can membrane separation technologies improve the purification of pyrrolizine intermediates?

  • Methodology :

  • Step 1 : Screen nanofiltration membranes (e.g., polyamide, 200–500 Da MWCO) to separate unreacted aldehydes from cyclized products .
  • Step 2 : Optimize transmembrane pressure (1–5 bar) and solvent composition (e.g., ethanol/water mixtures) to maximize flux and purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.